molecular formula C19H19ClFNO2 B4652375 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride

Cat. No.: B4652375
M. Wt: 347.8 g/mol
InChI Key: ARGHMRHHYVRFCL-UHFFFAOYSA-N
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Description

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a 4-fluorophenyl group and an amino group, which is further connected to a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 4-fluorophenyl group using reagents like 4-fluorobenzene and a suitable catalyst.

    Amination: The furan derivative is then subjected to amination using methylamine to introduce the amino group.

    Formation of Phenylethanol Moiety: The final step involves the reaction of the aminated furan derivative with phenylethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles, suitable solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol
  • (Z)-4-(((4-fluorophenyl)amino)(furan-2-yl)methylene)
  • 5-(4-Fluorophenyl)-2-furylmethanethione

Uniqueness

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol stands out due to its unique combination of a furan ring, 4-fluorophenyl group, and phenylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2.ClH/c20-16-8-6-15(7-9-16)19-11-10-17(23-19)12-21-13-18(22)14-4-2-1-3-5-14;/h1-11,18,21-22H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHMRHHYVRFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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